molecular formula C20H20FN3O2S B12268909 3-(4-fluorophenyl)-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-1-methyl-1H-pyrazole-5-carboxamide

3-(4-fluorophenyl)-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B12268909
M. Wt: 385.5 g/mol
InChI Key: UHJPIZPLQDBCSE-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-1-methyl-1H-pyrazole-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole ring, a fluorophenyl group, and a benzothiophene moiety, making it a molecule of interest for its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-1-methyl-1H-pyrazole-5-carboxamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a suitable nucleophile.

    Attachment of the Benzothiophene Moiety: The benzothiophene moiety can be synthesized through a cyclization reaction involving a thiophene derivative and an appropriate electrophile.

    Coupling Reactions: The final step involves coupling the synthesized intermediates using amide bond formation techniques, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using automated systems to minimize human error and increase efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group on the benzothiophene moiety, forming ketones or aldehydes.

    Reduction: Reduction reactions can occur at the carbonyl group of the carboxamide, potentially leading to the formation of amines.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group could yield a ketone, while reduction of the carboxamide could produce an amine.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be investigated for its potential as a pharmacological agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development studies.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets could make it useful in the treatment of certain diseases, pending further research and clinical trials.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties might offer advantages in specific industrial applications.

Mechanism of Action

The mechanism by which 3-(4-fluorophenyl)-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-1-methyl-1H-pyrazole-5-carboxamide exerts its effects likely involves interaction with specific molecular targets. These could include enzymes, receptors, or other proteins involved in biological pathways. The exact mechanism would depend on the specific application and requires detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorophenyl)-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-1-methyl-1H-pyrazole-5-carboxamide
  • 3-(4-bromophenyl)-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-1-methyl-1H-pyrazole-5-carboxamide

Uniqueness

The uniqueness of 3-(4-fluorophenyl)-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-1-methyl-1H-pyrazole-5-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, can influence the compound’s reactivity and interaction with biological targets, differentiating it from similar compounds with different substituents.

This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, and unique features

Properties

Molecular Formula

C20H20FN3O2S

Molecular Weight

385.5 g/mol

IUPAC Name

5-(4-fluorophenyl)-N-[(4-hydroxy-6,7-dihydro-5H-1-benzothiophen-4-yl)methyl]-2-methylpyrazole-3-carboxamide

InChI

InChI=1S/C20H20FN3O2S/c1-24-17(11-16(23-24)13-4-6-14(21)7-5-13)19(25)22-12-20(26)9-2-3-18-15(20)8-10-27-18/h4-8,10-11,26H,2-3,9,12H2,1H3,(H,22,25)

InChI Key

UHJPIZPLQDBCSE-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCC3(CCCC4=C3C=CS4)O

Origin of Product

United States

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